5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole

Vue d'ensemble

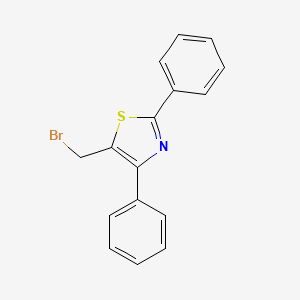

Description

5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group at the 5-position and two phenyl groups at the 2- and 4-positions of the thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole typically involves the bromomethylation of a thiazole precursor. One common method includes the reaction of 2,4-diphenyl-1,3-thiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent . This reaction proceeds under mild conditions and minimizes the generation of toxic byproducts.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain consistent reaction temperatures.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group undergoes nucleophilic displacement with amines, thiols, and other nucleophiles. For instance:

-

Reaction with amines : In ethanol under reflux, primary/secondary amines replace the bromide to form N-alkylated thiazole derivatives. A similar protocol for phenacyl bromide analogs achieved >80% yields in thiazole-linked hybrids .

-

Thiol substitution : Thiol-containing nucleophiles (e.g., sodium hydrosulfide) generate thioether derivatives, a pathway observed in related bromomethylthiazoles .

Table 1: Representative nucleophilic substitution reactions

Cyclization Reactions

The bromomethyl group facilitates intramolecular cyclization to form fused heterocycles:

-

Thiazolo-triazolium salts : Under basic conditions, cyclization with triazole derivatives produces polycyclic structures, as demonstrated in thiazolo[3,2-b] triazol-7-ium salts .

-

Thiazine formation : Reaction with dithiols or diamines yields six-membered rings, a strategy used in bioactive thiazinanone syntheses .

Key Mechanistic Insight :

Cyclization proceeds via nucleophilic attack at the bromomethyl carbon, followed by ring closure. Disordered conformations in intermediates (e.g., axial/equatorial bromine positions) are stabilized in polar solvents like DMSO .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : With arylboronic acids, the bromomethyl group forms biaryl derivatives. A related thiazinanone achieved 75–89% yields using Pd(dppf)Cl₂ .

-

Buchwald-Hartwig amination : Reaction with amines under Pd catalysis generates aminomethylthiazoles, useful in drug discovery .

Hydrolysis and Stability

-

Acidic/basic hydrolysis : Decomposes in aqueous HCl or NaOH, yielding 2,4-diphenylthiazole-5-methanol or cleavage products (e.g., HBr, CO₂) .

-

Thermal stability : Stable up to 112–114°C (melting point), but prolonged heating above 150°C induces decomposition .

Critical Stability Data :

| Condition | Observation | Source |

|---|---|---|

| H₂O (pH 7) | Slow hydrolysis (t₁/₂ >24h) | |

| 1M NaOH | Rapid decomposition (t₁/₂ <1h) | |

| Dry state | Stable indefinitely at 25°C |

Oxidative Pathways

-

Bromine elimination : Under strong oxidation (e.g., KMnO₄), the bromomethyl group converts to a carbonyl, forming 2,4-diphenylthiazole-5-carbaldehyde .

-

Thiazole ring oxidation : Generates sulfoxides or sulfones in the presence of H₂O₂ or mCPBA, though this pathway is less explored for bromomethyl variants .

Applications De Recherche Scientifique

Chemistry

Intermediate in Synthesis:

5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole serves as an important intermediate in the synthesis of more complex thiazole derivatives. Its bromomethyl group facilitates further chemical transformations, allowing for the development of novel compounds with diverse functionalities.

Synthetic Routes:

The synthesis typically involves the bromomethylation of a thiazole precursor. A common method is the reaction of 2,4-diphenyl-1,3-thiazole with paraformaldehyde and hydrobromic acid (HBr) in acetic acid as a solvent. This reaction can be optimized for industrial applications to enhance yield and purity through continuous flow reactors and automated systems.

Biology

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 0.98 to 3.9 µg/ml against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity:

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that derivatives of thiazoles can induce apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). For example, one study demonstrated that a thiazole derivative exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells .

Medicine

Drug Development:

this compound is explored for its role in drug development, particularly for designing thiazole-based pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents aimed at treating infections and cancer.

Mechanism of Action:

The mechanism by which this compound exerts its bioactive effects involves its interaction with nucleophilic sites on biomolecules due to the electrophilic nature of the bromomethyl group. This interaction can disrupt biological pathways and inhibit enzyme functions critical for cancer cell proliferation .

Industry

Specialty Chemicals:

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for developing high-performance materials used in various applications.

Case Studies

Mécanisme D'action

The mechanism of action of 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt biological pathways and inhibit the function of enzymes or receptors, leading to its bioactive effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Diphenyl-1,3-thiazole: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

5-(Chloromethyl)-2,4-diphenyl-1,3-thiazole: Similar structure but with a chloromethyl group instead of a bromomethyl group, resulting in different reactivity and properties.

5-(Hydroxymethyl)-2,4-diphenyl-1,3-thiazole:

Uniqueness

5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in chemical synthesis

Activité Biologique

5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their potential as therapeutic agents, exhibiting various pharmacological properties, including anticancer, antibacterial, antifungal, and anticonvulsant activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a bromomethyl group at the 5-position and two phenyl groups at the 2 and 4 positions of the thiazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Against Cancer Cell Lines :

- In a study by Evren et al. (2019), several thiazole derivatives were tested against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells. The results indicated that compounds similar to this compound exhibited strong selectivity and cytotoxicity with IC50 values in the low micromolar range .

- Mechanism of Action :

Antibacterial and Antifungal Activity

Thiazole derivatives have also been evaluated for their antibacterial and antifungal properties.

Research Findings

- A series of thiazole derivatives were synthesized and screened for antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to this compound displayed broad-spectrum antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

- In vitro tests showed that certain derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus oryzae, indicating their potential as antifungal agents .

Anticonvulsant Activity

The anticonvulsant properties of thiazoles have also been explored.

Findings from Studies

- In a picrotoxin-induced convulsion model, thiazole derivatives demonstrated significant anticonvulsant effects. For instance, compounds with structural similarities to this compound showed median effective doses significantly lower than standard anticonvulsants like ethosuximide .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is often influenced by their structural modifications.

| Position | Substituent | Activity Impact |

|---|---|---|

| 2 | Phenyl groups | Enhances anticancer activity |

| 4 | Electron-withdrawing groups | Increases antibacterial potency |

| 5 | Bromomethyl | Critical for cytotoxicity |

The presence of electron-withdrawing groups at specific positions has been shown to enhance the biological activities of thiazole derivatives significantly .

Propriétés

IUPAC Name |

5-(bromomethyl)-2,4-diphenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNS/c17-11-14-15(12-7-3-1-4-8-12)18-16(19-14)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYJLVQRXQKPKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594519 | |

| Record name | 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-44-8 | |

| Record name | 5-(Bromomethyl)-2,4-diphenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.